3,5,6-Trichloro-N-methylpyridazin-4-amine

CAS No.:

Cat. No.: VC13612045

Molecular Formula: C5H4Cl3N3

Molecular Weight: 212.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4Cl3N3 |

|---|---|

| Molecular Weight | 212.46 g/mol |

| IUPAC Name | 3,5,6-trichloro-N-methylpyridazin-4-amine |

| Standard InChI | InChI=1S/C5H4Cl3N3/c1-9-3-2(6)4(7)10-11-5(3)8/h1H3,(H,9,10) |

| Standard InChI Key | ZTUBBUZYSCOSBP-UHFFFAOYSA-N |

| SMILES | CNC1=C(C(=NN=C1Cl)Cl)Cl |

| Canonical SMILES | CNC1=C(C(=NN=C1Cl)Cl)Cl |

Introduction

Structural and Chemical Properties

Molecular Characteristics

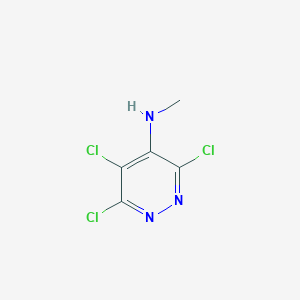

The molecular formula of 3,5,6-trichloro-N-methylpyridazin-4-amine is C₅H₄Cl₃N₃, with a molecular weight of 236.47 g/mol. The compound’s structure (Figure 1) is characterized by:

-

A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms).

-

Three chlorine substituents at positions 3, 5, and 6, which enhance electrophilicity.

-

A methylamino group (-NHCH₃) at position 4, contributing to nucleophilic substitution reactivity .

Figure 1: Structure of 3,5,6-trichloro-N-methylpyridazin-4-amine.

Physicochemical Properties

Limited experimental data are available, but key properties inferred from analogous pyridazine derivatives include:

-

Solubility: Low solubility in water due to hydrophobicity; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

-

Stability: Stable under standard storage conditions but susceptible to hydrolysis under strongly acidic or basic conditions .

Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)

The synthesis typically involves sequential halogenation and amination of pyridazine precursors. A plausible route includes:

-

Chlorination: Tetrachloropyridazine (C₄Cl₄N₂) is reacted with methylamine (CH₃NH₂) in a polar solvent (e.g., DCM) under controlled conditions.

-

Selective Substitution: The methylamino group replaces one chlorine atom at position 4 due to the activating effect of adjacent nitrogen atoms .

Example Reaction:

Alternative Methods

-

Metallation-Coupling: Lithiation of pyridazine followed by quenching with methylamine and subsequent chlorination .

-

Ring-Functionalization: Reactions with dinucleophiles (e.g., hydrazines) to form fused heterocycles, though this is less common .

Applications and Research Significance

Pharmaceutical Intermediate

The compound’s scaffold is used to synthesize bioactive molecules, including:

-

Antimicrobial Agents: Pyridazine derivatives exhibit activity against bacterial and fungal pathogens .

-

Central Nervous System (CNS) Drugs: Structural analogs have been explored as GABA receptor modulators .

Agrochemical Development

3,5,6-Trichloro-N-methylpyridazin-4-amine serves as a precursor in herbicides and insecticides. Its chlorine-rich structure enhances binding to pest-specific enzymes .

Materials Science

The compound’s electron-deficient aromatic system makes it suitable for:

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| AK Scientific | 95% | 1 g | $104.43 |

| BIOFOUNT | 97% | 5 g | $206.43 |

Future Directions

Research opportunities include:

-

Green Synthesis: Developing catalytic methods to reduce chlorine waste.

-

Biological Screening: Evaluating its efficacy in drug discovery pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume